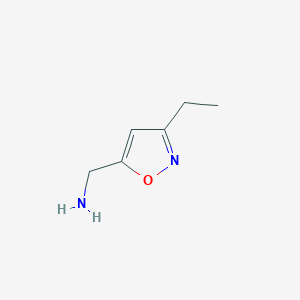

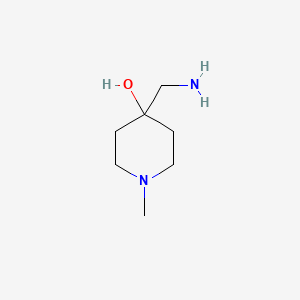

4-(氨甲基)-1-甲基哌啶-4-醇

描述

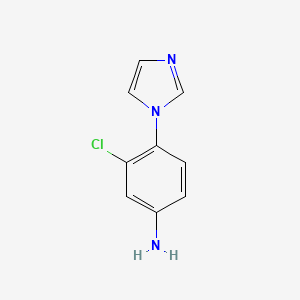

Synthesis Analysis

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol and its derivatives has been a subject of interest due to their potential applications in pharmaceuticals. A short and efficient synthesis pathway for 4-aminomethyl-4-fluoropiperidines, which are closely related to the compound of interest, has been described using regioselective bromofluorination of N-Boc-4-methylenepiperidine . Another method for synthesizing 4-substituted-4-aminopiperidine derivatives involves isonipecotate as a starting material and employs Curtius rearrangement, which is a key step in the process . This method has been used to synthesize piperazino-piperidine based CCR5 antagonists, highlighting the versatility of the 4-aminopiperidine scaffold in medicinal chemistry.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-Aminomethylpiperidine have been extensively studied using FT-IR and FT-Raman spectroscopy. The equilibrium geometrical parameters, bonding features, and vibrational wavenumbers were calculated using Hartree-Fock and density functional methods. The spectroscopic and natural bond orbital (NBO) analysis indicated the presence of intramolecular hydrogen bonds, electron delocalization, and steric effects within the molecule .

Chemical Reactions Analysis

The reactivity of 4-aminomethylpiperidine derivatives has been explored in various chemical reactions. For instance, 4-(4-Aminophenylamino)-2,2,6,6-tetramethylpiperidine was synthesized and its reactions with different acids were studied, leading to transformations into derivatives of 2-pyrrolidinone and dihydropyrimidinedione . Additionally, the etherification of 4-arylpiperidin-4-ols under acid-catalyzed conditions has been reported, demonstrating the reactivity of these compounds in forming 4-alkoxypiperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminomethylpiperidine have been characterized through various computational methods. The calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule. The dipole moment, polarizability, anisotropy polarizability, and hyperpolarizability of the molecule have also been reported, providing insight into the electronic properties of the compound .

科学研究应用

合成化学中的还原胺化反应

4-氨基哌啶,包括类似于4-(氨甲基)-1-甲基哌啶-4-醇的化合物,在合成化学中扮演着重要的中间体角色。Senguttuvan、Murugavelu和Nagarajan (2013)展示了它们通过还原胺化合成的方法,展示了它们在生产用作镇痛剂、神经阻滞剂和抗组胺药物的化合物中的实用性(Senguttuvan, Murugavelu, & Nagarajan, 2013)。

化学合成中的环境和健康考虑

Rodríguez等人 (2019) 探讨了4-甲基哌啶在肽合成中Fmoc基团去除的低污染方案中的应用。他们的研究突显了在化学过程中寻找环境友好和较少有害方法的重要性 (Rodríguez等人,2019)。

生物化学相互作用和分子识别

Abramson等人 (1974) 详细研究了乙酰胆碱受体及各种化合物的亲和力,包括4-(氨甲基)-1-甲基哌啶-4-醇衍生物。他们研究了化学结构如何影响这些受体的亲和力和活性,为分子水平上的生物化学相互作用提供了见解 (Abramson, Barlow, Franks, & Pearson, 1974)。

用于材料科学和生物化学的新化合物合成

Toniolo、Crisma和Formaggio (1998) 讨论了4-(氨甲基)-1-甲基哌啶-4-醇的一种亚硝基自旋标记氨基酸衍生物的合成和应用。他们的工作阐明了它作为肽诱导剂和材料科学和生物化学探针的潜力 (Toniolo、Crisma和Formaggio,1998)。

在药物化学中的应用

Prezzavento等人 (2007) 的研究证明了合成新型σ受体配体,包括4-苯基哌啶-4-醇的衍生物。这项研究突显了该化合物在开发治疗剂方面的相关性,特别是在神经学和药理学领域 (Prezzavento et al., 2007)。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed in various tissues, metabolized by various enzymes, and excreted through urine and feces .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 4-(Aminomethyl)-1-methylpiperidin-4-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .

属性

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFGHWNBYGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424441 | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26228-68-2 | |

| Record name | 4-(Aminomethyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26228-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)